1,1,3,3-Tetraethoxypropane

Beschreibung

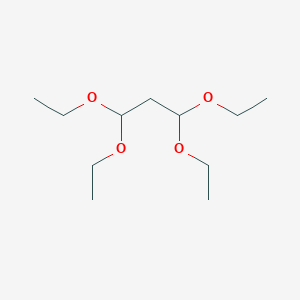

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,3,3-tetraethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O4/c1-5-12-10(13-6-2)9-11(14-7-3)15-8-4/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJHGPAAOUGYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153456 | |

| Record name | 1,1,3,3-Tetraethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [Aldrich MSDS] | |

| Record name | 1,1,3,3-Tetraethoxypropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

122-31-6 | |

| Record name | 1,1,3,3-Tetraethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetraethoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethoxypropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,3,3-Tetraethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetraethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALONALDEHYDE DIETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7ZMW723R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,3,3-Tetraethoxypropane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetraethoxypropane, also known as malonaldehyde bis(diethyl acetal), is a versatile organic compound with significant applications in chemical synthesis.[1] It serves as a stable precursor to malondialdehyde, a key building block in the synthesis of a wide range of heterocyclic compounds and polymethine dyes.[1] This guide provides a comprehensive overview of its chemical properties, structure, and synthetic applications, with a focus on data relevant to research and development.

Chemical Structure and Identifiers

This compound is a dialkoxy alkane, specifically a tetra-substituted propane (B168953) derivative. The structure features two acetal (B89532) functional groups.

Caption: Ball-and-stick model of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Malonaldehyde bis(diethyl acetal), Malonaldehyde tetraethyl acetal |

| CAS Number | 122-31-6[2] |

| Molecular Formula | C₁₁H₂₄O₄[3] |

| SMILES | CCOC(CC(OCC)OCC)OCC[2] |

| InChI | 1S/C11H24O4/c1-5-12-10(13-6-2)9-11(14-7-3)15-8-4/h10-11H,5-9H2,1-4H3[2] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1][3] It is characterized by its insolubility in water and its combustible nature.[2][3]

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 220.31 g/mol [2][4] |

| Density | 0.919 g/mL at 25 °C[2] |

| Boiling Point | 220 °C at 760 mmHg[2][3] |

| Melting Point | -90 °C[5] |

| Refractive Index (n20/D) | 1.411[2] |

| Flash Point | 88 °C (closed cup)[2][5] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C[3] |

| Solubility | Insoluble in water[3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides characteristic signals for the ethoxy and propane backbone protons.

-

Infrared (IR) Spectroscopy: The IR spectrum displays prominent C-O and C-H stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum can be used to confirm the molecular weight and fragmentation pattern of the molecule.

While specific spectra are not provided here, they are available in public databases such as the NIST WebBook and PubChem.[6][7]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively available in peer-reviewed journals but are mentioned in patent literature. The most common industrial method involves the reaction of ethyl orthoformate and ethyl vinyl ether.

General Synthesis Outline:

A general industrial synthesis approach involves the acid-catalyzed reaction of ethyl orthoformate with ethyl vinyl ether.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Synthesis

This compound is a valuable reagent primarily used as a synthetic equivalent of malondialdehyde. Its acetal groups protect the reactive aldehyde functionalities, allowing for controlled reactions.

Synthesis of Pyrimidines

This compound is a key precursor for the synthesis of pyrimidine (B1678525) derivatives, which are core structures in many pharmaceuticals. The synthesis involves the in-situ generation of malondialdehyde, which then undergoes condensation with a urea (B33335) or amidine derivative.

Caption: Reaction pathway for the synthesis of pyrimidines.

Synthesis of Polymethine Dyes

Polymethine dyes are characterized by a series of conjugated double bonds and are used in various applications, including as sensitizers in photography and in laser technology. This compound can serve as a source for the central methine bridge in these dyes. The synthesis typically involves the condensation of the in-situ generated malondialdehyde with two equivalents of a heterocyclic compound containing an active methyl or methylene (B1212753) group.

Caption: Reaction pathway for the synthesis of polymethine dyes.

Safety Information

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2][5] It is a combustible liquid and should be handled with appropriate personal protective equipment, including gloves and eye protection.[2] It should be stored in a cool, well-ventilated area.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of heterocyclic systems and polymethine dyes. Its role as a stable and easy-to-handle precursor for malondialdehyde makes it an important tool for researchers and professionals in drug development and materials science. A thorough understanding of its chemical properties and reactivity is essential for its effective application in the laboratory and in industrial processes.

References

- 1. Synthesis of malondialdehyde-1-2H and malondialdehyde-1,3-2H2 [inis.iaea.org]

- 2. This compound | C11H24O4 | CID 67147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,1,3,3-Tetramethoxypropane(102-52-3) IR Spectrum [chemicalbook.com]

- 4. 1,1,3,3-Tetramethoxypropane(102-52-3) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Defining a Polymethine Dye for Fluorescence Anisotropy Applications in the Near-Infrared Spectral Range - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 1,1,3,3-Tetraethoxypropane (CAS Number 122-31-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetraethoxypropane, also known as malonaldehyde bis(diethyl acetal), is a versatile organic compound with the CAS number 122-31-6.[1][2][3] This colorless to light yellow liquid serves as a stable precursor to malondialdehyde (MDA), a key biomarker for oxidative stress.[4] Its unique chemical properties make it an important reagent in the synthesis of a variety of heterocyclic compounds and a valuable tool in biomedical research, particularly in the study of cellular damage and disease pathogenesis. This guide provides a comprehensive overview of its chemical properties, applications in synthesis, and its role in oxidative stress research.

Chemical and Physical Properties

This compound is an acetal (B89532) characterized by a propane (B168953) backbone with two diethyl acetal groups. Its structure confers stability under neutral and basic conditions, while allowing for the controlled release of the highly reactive malondialdehyde under acidic conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₄O₄ | [1] |

| Molecular Weight | 220.31 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 220 °C | [5] |

| Melting Point | -90 °C | [5] |

| Density | 0.919 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.411 | [6] |

| Flash Point | 87 °C | [5] |

| Solubility | Insoluble in water; soluble in organic solvents | [5][7] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Assignments |

| ¹H NMR | The proton NMR spectrum is characterized by signals corresponding to the ethoxy groups (triplet and quartet) and the propanediyl backbone (triplet and triplet of triplets). |

| ¹³C NMR | The carbon NMR spectrum shows distinct signals for the different carbon environments within the molecule, including the methine and methylene (B1212753) carbons of the acetal and propane backbone, and the carbons of the ethoxy groups. |

| FTIR | The infrared spectrum displays characteristic C-H stretching vibrations for the alkyl groups, as well as strong C-O stretching bands indicative of the ether linkages in the acetal functional groups. |

| Mass Spectrometry | The mass spectrum typically does not show a prominent molecular ion peak. Fragmentation is characterized by the loss of ethoxy groups and cleavage of the propane backbone. |

Role as a Malondialdehyde (MDA) Precursor and in Oxidative Stress Research

The primary significance of this compound in biomedical research lies in its function as a stable and reliable source of malondialdehyde (MDA).[4] MDA is a highly reactive dialdehyde (B1249045) produced during the oxidative degradation of polyunsaturated fatty acids, a process known as lipid peroxidation.[8] Elevated levels of MDA are indicative of oxidative stress, which is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.

Hydrolysis to Malondialdehyde

Under acidic conditions, this compound undergoes hydrolysis to generate one molecule of malondialdehyde and four molecules of ethanol. This controlled release of MDA is fundamental to its use as a standard in various assays.

Caption: Hydrolysis of this compound to Malondialdehyde.

Lipid Peroxidation and MDA Formation

Lipid peroxidation is a chain reaction initiated by reactive oxygen species (ROS) that attack polyunsaturated fatty acids in cell membranes. This process leads to the formation of lipid hydroperoxides, which are unstable and decompose to form various products, including MDA.

Caption: Simplified pathway of lipid peroxidation leading to MDA formation.

MDA-Induced DNA Adduct Formation

MDA is a mutagenic compound that can react with DNA bases, primarily deoxyguanosine, deoxyadenosine, and deoxycytidine, to form DNA adducts.[9] These adducts can lead to mutations and are implicated in the initiation of carcinogenesis. The major adduct formed is with guanine, known as M1G.

Caption: Formation of MDA-DNA adducts leading to potential mutations.

Experimental Protocols

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method for measuring lipid peroxidation by detecting MDA. This compound is used to create a standard curve for the quantification of MDA in biological samples.

Protocol Overview:

-

Preparation of MDA Standard Curve:

-

Sample Preparation:

-

Biological samples (e.g., plasma, tissue homogenates) are treated with an acid (e.g., trichloroacetic acid) to precipitate proteins and release MDA.

-

-

Reaction with Thiobarbituric Acid (TBA):

-

The MDA standards and sample supernatants are reacted with a TBA solution at high temperature (e.g., 95-100°C) under acidic conditions.

-

This reaction forms a pink-colored MDA-TBA adduct.

-

-

Quantification:

-

The absorbance of the MDA-TBA adduct is measured spectrophotometrically at approximately 532 nm.

-

The concentration of MDA in the samples is determined by comparing their absorbance to the standard curve.[10]

-

Caption: General workflow for the TBARS assay.

Applications in Organic Synthesis

This compound is a valuable C3 synthon for the synthesis of various heterocyclic compounds, which are important scaffolds in many pharmaceutical drugs.

Synthesis of Pyrimidines

While specific, detailed protocols starting from this compound are not extensively documented in readily available literature, the general principle involves the condensation of the in situ-generated malondialdehyde with a nitrogen-containing species like urea (B33335) or thiourea. The acidic conditions required for the hydrolysis of the tetraethoxypropane also catalyze the subsequent condensation and cyclization to form the pyrimidine (B1678525) ring. The synthesis of 4,6-dihydroxypyrimidine (B14393), for instance, typically involves the reaction of a malonic acid derivative with formamide.[11]

Synthesis of 1,4-Dihydropyridines

The Hantzsch synthesis is a classic method for preparing 1,4-dihydropyridines. Although not a direct reactant, the malondialdehyde generated from this compound can be envisioned as a three-carbon component in variations of this multicomponent reaction, reacting with an aldehyde, a β-ketoester, and a nitrogen source like ammonia.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.

-

Handling: Wear protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or under a fume hood. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

-

First Aid:

-

Skin Contact: Wash with soap and water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Inhalation: Move to fresh air.

-

Conclusion

This compound is a valuable and versatile chemical for both synthetic and biomedical research. Its primary utility as a stable precursor for malondialdehyde makes it an indispensable tool for studying oxidative stress and its implications in various diseases. Furthermore, its role as a C3 building block in organic synthesis provides access to important heterocyclic structures relevant to drug discovery and development. A thorough understanding of its properties, handling, and reaction mechanisms is essential for its effective and safe use in the laboratory.

References

- 1. US20060183948A1 - Process for producing tetraalkoxypropane and derivative thereof - Google Patents [patents.google.com]

- 2. ejournal.upi.edu [ejournal.upi.edu]

- 3. scbt.com [scbt.com]

- 4. This compound | C11H24O4 | CID 67147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1,3,3-Tetramethoxypropane(102-52-3) 1H NMR [m.chemicalbook.com]

- 6. Propane, 1,1,3,3-tetraethoxy- [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Propane, 1,1,3,3-tetramethoxy- [webbook.nist.gov]

- 10. biocompare.com [biocompare.com]

- 11. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]

In-Depth Technical Guide: Stability and Storage of 1,1,3,3-Tetraethoxypropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetraethoxypropane (TEP), also known as malonaldehyde bis(diethyl acetal), is a critical reagent in biomedical research, particularly as a stable precursor for the quantitative generation of malondialdehyde (MDA). MDA is a key biomarker for oxidative stress and lipid peroxidation. Understanding the stability and appropriate storage conditions of this compound is paramount to ensure its integrity and the accuracy of experimental results. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and handling procedures for this compound, supported by available data and experimental protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₁₁H₂₄O₄ |

| Molecular Weight | 220.31 g/mol |

| Appearance | Colorless to light yellow liquid.[1] |

| Boiling Point | 220 °C (lit.) |

| Density | 0.919 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.411 (lit.) |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and ether. |

| Flash Point | 88 °C (190.4 °F) - closed cup[2] |

Chemical Stability

This compound is a stable compound under normal temperatures and pressures when stored correctly.[1][3] Its stability is significantly influenced by pH.

Effect of pH

The acetal (B89532) functional groups in this compound render it susceptible to hydrolysis under acidic conditions, which is its primary degradation pathway.

-

Acidic Conditions: In the presence of acid, this compound hydrolyzes to form malondialdehyde (MDA) and ethanol. This reaction is quantitative and is the basis for its use as an MDA standard in TBARS (Thiobarbituric Acid Reactive Substances) assays. The hydrolysis can be achieved using dilute acids such as hydrochloric acid or sulfuric acid.

-

Neutral and Basic Conditions: this compound is generally stable and exhibits a lack of reactivity in neutral to strongly basic environments.[4]

Thermal Stability

While stable at recommended storage temperatures, exposure to high temperatures can lead to decomposition. Heating may cause expansion or decomposition, potentially leading to the violent rupture of containers.[4] Combustion products include carbon monoxide and carbon dioxide.[1]

Oxidative Stability

This compound should be protected from strong oxidizing agents, as reactions with these can be vigorous.[1][4]

Recommended Storage Conditions

To ensure the long-term stability and shelf-life of this compound, the following storage conditions are recommended:

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. Several suppliers recommend refrigeration at 2-8°C.[2] |

| Atmosphere | Store in a tightly closed container to prevent moisture ingress which can facilitate hydrolysis. |

| Light | While not explicitly stated to be light-sensitive, storage in a dark place is a general good practice for chemical reagents. |

| Ventilation | Store in a well-ventilated area.[1] |

| Incompatible Materials | Store away from strong acids and oxidizing agents.[1][4] |

Experimental Protocols

Preparation of Malondialdehyde (MDA) Standard via Hydrolysis

This protocol describes the acid-catalyzed hydrolysis of this compound to generate a standard solution of MDA for use in calibration curves for lipid peroxidation assays.

Materials:

-

This compound (TEP)

-

Hydrochloric Acid (HCl), 0.2N solution

-

Volumetric flasks

-

Pipettes

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent like ethanol if necessary, though direct dilution in the acidic solution is common.

-

To prepare the MDA standard, accurately pipette a known volume of the this compound stock solution into a volumetric flask.

-

Add 0.2N HCl to the flask to the desired final volume.

-

Allow the solution to stand overnight to ensure complete hydrolysis of the this compound to MDA.[5]

-

From this hydrolyzed stock solution, a series of dilutions can be prepared to construct a standard curve.

Note: The molar concentration of the resulting MDA solution will be equivalent to the initial molar concentration of the this compound used.

Signaling Pathways and Experimental Workflows

The primary chemical transformation of relevance for this compound in a research context is its hydrolysis to malondialdehyde.

Caption: Acid-catalyzed hydrolysis of this compound.

The experimental workflow for utilizing this compound as a standard in a TBARS assay is outlined below.

Caption: TBARS assay workflow using this compound.

Conclusion

This compound is a stable chemical when stored under the recommended conditions of a cool, dry, and well-ventilated environment, protected from acids and oxidizing agents. Its primary instability arises from its susceptibility to acid-catalyzed hydrolysis, a property that is harnessed for its application as a malondialdehyde standard in oxidative stress research. Adherence to the storage and handling guidelines outlined in this document is crucial for maintaining the integrity of the compound and ensuring the reliability of experimental outcomes.

References

The Hydrolysis of 1,1,3,3-Tetraethoxypropane to Malondialdehyde: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the acid-catalyzed hydrolysis of 1,1,3,3-tetraethoxypropane (TEP) to malondialdehyde (MDA). MDA is a critical biomarker for oxidative stress and is implicated in a variety of pathological conditions. A thorough understanding of its generation from a stable precursor like TEP is essential for accurate and reproducible research in fields ranging from fundamental biology to drug development and toxicology.

The Core Reaction: From a Stable Acetal (B89532) to a Reactive Aldehyde

The generation of MDA for experimental use relies on the acid-catalyzed hydrolysis of its stable tetra-acetal precursor, this compound. TEP is a colorless liquid that, in the presence of acid and water, breaks down to form the highly reactive dicarbonyl compound, malondialdehyde, and four molecules of ethanol (B145695).

Mechanism of Acid-Catalyzed Hydrolysis

The reaction proceeds through a stepwise, acid-catalyzed mechanism typical for acetal hydrolysis. The process involves protonation of an ethoxy group, followed by the departure of ethanol and the formation of a resonance-stabilized carbocation. Subsequent nucleophilic attack by water and deprotonation leads to a hemiacetal intermediate. This process is repeated for the second ethoxy group on the same carbon, yielding an unstable gem-diol which rapidly loses water to form an enol ether. The hydrolysis of the remaining two ethoxy groups at the other end of the propane (B168953) chain follows a similar sequence of steps, ultimately yielding the enol form of malondialdehyde, which is in equilibrium with its more reactive dialdehyde (B1249045) tautomer.

The Synthetic Cornerstone: A Technical Guide to 1,1,3,3-Tetraethoxypropane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,3,3-Tetraethoxypropane (TEP), a stable and versatile C3 synthon, serves as a crucial precursor to malondialdehyde (MDA) in a multitude of organic transformations. Its ability to undergo controlled hydrolysis to the reactive dialdehyde (B1249045) makes it an indispensable reagent in the synthesis of a wide array of heterocyclic compounds, polymethine dyes, and other valuable organic molecules. This technical guide provides an in-depth exploration of the role of TEP in organic synthesis, featuring detailed experimental protocols, quantitative data, and visual representations of key reaction pathways and workflows.

Introduction

This compound, also known as malonaldehyde bis(diethyl acetal), is a colorless to light yellow liquid that has become a cornerstone in synthetic organic chemistry.[1] Its structure, featuring two acetal (B89532) groups, provides significant stability, allowing for its convenient storage and handling compared to the highly reactive and unstable nature of its parent compound, malondialdehyde.[2] The synthetic utility of TEP lies in its ability to generate MDA in situ under acidic conditions, which can then readily participate in various condensation and cyclization reactions.[3][4] This property makes TEP a vital building block for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science industries.[1]

Table 1: Physicochemical Properties of this compound [5][6]

| Property | Value |

| Molecular Formula | C₁₁H₂₄O₄ |

| Molecular Weight | 220.31 g/mol |

| CAS Number | 122-31-6 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 220 °C (lit.) |

| Density | 0.919 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.411 (lit.) |

| Storage Temperature | 2-8°C |

Core Reactivity: In Situ Generation of Malondialdehyde

The fundamental reaction underpinning the synthetic applications of TEP is its acid-catalyzed hydrolysis to generate malondialdehyde. This transformation is typically achieved using aqueous acid, providing a controlled release of the reactive dialdehyde for subsequent reactions.

Caption: Acid-catalyzed hydrolysis of TEP to MDA.

Applications in Heterocyclic Synthesis

TEP is a premier reagent for the synthesis of a diverse range of heterocyclic compounds. The in situ generated MDA, with its 1,3-dicarbonyl functionality, readily undergoes condensation reactions with various nucleophiles to form stable ring systems.

Synthesis of Pyrimidines

Pyrimidines, fundamental components of nucleic acids and numerous pharmaceuticals, can be efficiently synthesized using TEP. The reaction involves the condensation of TEP-derived MDA with a urea (B33335) or thiourea (B124793) derivative in the presence of a base.

Caption: General scheme for pyrimidine synthesis from TEP.

Synthesis of Pyrazoles

The reaction of TEP with hydrazine (B178648) derivatives provides a straightforward route to pyrazoles, another important class of heterocyclic compounds with applications in medicinal chemistry.

Caption: Synthesis of pyrazoles using TEP.

Synthesis of Dyes and Chromophores

TEP is a key building block in the synthesis of polymethine and cyanine (B1664457) dyes, which are characterized by their extended conjugated systems and strong light absorption properties.[1] The dialdehyde functionality of MDA, generated from TEP, allows for the extension of conjugated chains through condensation with active methylene (B1212753) compounds or heterocyclic salts.

Synthesis of Thiadicarbocyanines

TEP is used in the synthesis of thiadicarbocyanines through condensation with tosylates of heterocyclic bases.

Caption: Workflow for cyanine dye synthesis.

Experimental Protocols

General Procedure for the Hydrolysis of TEP to Malondialdehyde for Standard Curve Preparation

This protocol is adapted for the preparation of a standard MDA solution for use in assays such as the Thiobarbituric Acid Reactive Substances (TBARS) assay.[7][8]

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Acid Hydrolysis: To an aliquot of the TEP stock solution, add an equal volume of dilute strong acid (e.g., 0.2N HCl).[7]

-

Incubation: Incubate the mixture overnight at room temperature to ensure complete hydrolysis to malondialdehyde.[7]

-

Standard Curve: Prepare a series of dilutions from the hydrolyzed MDA solution to generate a standard curve for the desired concentration range (e.g., 8-40 nmol).[7]

Synthesis of Malondialdehyde Sodium Salt from 1,1,3,3-Tetramethoxypropane (B13500) (A Related Acetal)

While this protocol uses the tetramethoxy analogue, the principles of acid hydrolysis are directly applicable to TEP. This procedure yields the sodium salt of MDA.[3]

-

Acidic Hydrolysis: Perform acidic hydrolysis of 1,1,3,3-tetramethoxypropane to obtain a solution containing malondialdehyde.

-

Purification: The resulting malondialdehyde sodium salt can be purified by recrystallization from a methanol/ether mixture.[3]

Quantitative Data

The following table summarizes representative reaction conditions and yields for syntheses involving TEP and its analogues.

Table 2: Selected Synthetic Applications and Yields

| Product Class | Reactants | Catalyst/Conditions | Yield | Reference |

| Malondialdehyde-1,3-²H₂ | Bis-1,3-propylene dithioacetal of MDA, ²H₂O | t-Butyllithium, then HgO/HgCl₂/BF₃·etherate | 48% (overall) | [9] |

| 1,1,3,3-Tetramethoxypropane | Trimethyl orthoformate, Vinyl acetate | PdCl₂(ACN)₂, ZnCl₂, CuCl₂ | 75% | [10] |

| Thiadicarbocyanines | This compound, Heterocyclic tosylates | Condensation | Not specified | |

| 3,5-Diformylated 1,4-dihydropyridines | This compound, Amine hydrochlorides, Aldehydes | Multicomponent coupling | Not specified |

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its stability and ability to serve as a reliable in situ source of malondialdehyde make it an essential tool for the construction of diverse molecular frameworks, including critical heterocyclic systems and functional dyes. The detailed protocols and data presented in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this important C3 building block.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,1,3,3-Tetramethoxypropane - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C11H24O4 | CID 67147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propane, 1,1,3,3-tetraethoxy- [webbook.nist.gov]

- 7. biocompare.com [biocompare.com]

- 8. dovepress.com [dovepress.com]

- 9. Synthesis of malondialdehyde-1-2H and malondialdehyde-1,3-2H2 [inis.iaea.org]

- 10. US6355844B1 - Process for the preparation of malondialdehyde-derivatives - Google Patents [patents.google.com]

1,1,3,3-Tetraethoxypropane: A Versatile C3 Synthon for Heterocyclic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetraethoxypropane, also known as malonaldehyde bis(diethyl acetal), is a highly versatile and valuable reagent in organic synthesis.[1][2] With the CAS number 122-31-6, this colorless to light yellow liquid serves as a stable and reliable precursor to malondialdehyde (MDA), a key three-carbon (C3) building block.[3][4] Upon acid hydrolysis, this compound quantitatively yields MDA, which can react in situ with a variety of dinucleophilic reagents.[4][5] This reactivity makes it a cornerstone for the synthesis of a wide array of heterocyclic compounds, which are foundational structures in many pharmaceutical drugs, agrochemicals, and advanced dyes.[1] This guide provides a detailed overview of its application in constructing key heterocyclic systems, complete with experimental data, protocols, and reaction pathway visualizations.

Synthesis of Pyrazoles

The cyclocondensation of a 1,3-dicarbonyl compound, or its synthetic equivalent, with a hydrazine (B178648) derivative is one of the most fundamental and widely used methods for synthesizing the pyrazole (B372694) ring system.[6][7] this compound serves as an excellent C3 synthon in this context, reacting with hydrazines to form the pyrazole core. The reaction typically proceeds in an acidic aqueous solution.[6]

General Reaction Pathway

The synthesis involves the acid-catalyzed hydrolysis of this compound to generate malondialdehyde in situ. This is followed by a double condensation with a hydrazine derivative, leading to cyclization and dehydration to form the aromatic pyrazole ring.

Caption: General workflow for pyrazole synthesis from this compound.

Quantitative Data for Pyrazole Synthesis

| Product | Hydrazine Derivative | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

| Pyrazole | Hydrazine dihydrochloride | Water/Ethanol (B145695) | Not specified | Not specified | [6] |

| Pyrazole Salt | Hydrazine derivatives | Acidic aqueous solution (pH 0-6.9) | 0 - 100 | Not specified | [6] |

| 1-Carboxylamidinopyrazole | Not specified | Not specified | Not specified | Not specified | [8] |

Experimental Protocol: Synthesis of Pyrazole from this compound and Hydrazine Dihydrochloride

This protocol is adapted from the method described in J. Amer. Chem. Soc., 71 (1949), 3,997, as cited in patent literature.[6]

-

Reaction Setup: In a suitable reaction vessel, a stoichiometric amount of this compound is combined with hydrazine dihydrochloride.

-

Solvent Addition: The reactants are dissolved in a mixture of water and ethanol.

-

Reaction: The solution is stirred, allowing the reaction to proceed. The specific temperature and duration are typically optimized based on the scale and specific substrates, with temperatures ranging from 30 to 70°C being common for similar processes.[6]

-

Workup: The resulting solution is evaporated to dryness.

-

Purification: The residue is taken up in water. The free pyrazole is liberated from its salt by the addition of a weak base, such as sodium bicarbonate, until the solution is neutralized.

-

Isolation: The product can then be isolated through extraction with an appropriate organic solvent, followed by drying and removal of the solvent under reduced pressure.

Synthesis of Pyrimidines

The synthesis of the pyrimidine (B1678525) ring is a cornerstone of heterocyclic chemistry, given its prevalence in nucleic acids and biologically active molecules.[9] A common and effective method involves the condensation of a three-carbon fragment with an N-C-N fragment, such as urea (B33335), thiourea, or amidines.[9] this compound is a vital precursor for this C-C-C fragment.[1]

General Reaction Pathway

Similar to pyrazole synthesis, the reaction begins with the in-situ generation of malondialdehyde from this compound. The malondialdehyde then undergoes a cyclocondensation reaction with a urea, thiourea, or guanidine (B92328) derivative to form the pyrimidine ring.

Caption: General workflow for pyrimidine synthesis from this compound.

Quantitative Data for Pyrimidine Synthesis

While specific yields for reactions starting directly from this compound are not detailed in the provided search results, it is established as a key starting material for pyrimidine derivatives like 2-aminopyrimidine.[8] The efficiency of these reactions is generally high under optimized conditions.

| Product | N-C-N Reagent | Typical Conditions | Reference |

| Pyrimidine derivatives | Urea, Thiourea, Guanidine, Amidines | Acid or base-catalyzed condensation | [9] |

| 2-Aminopyrimidine | Guanidine | Not specified | [8] |

Experimental Protocol: General Procedure for Pyrimidine Synthesis

This generalized protocol is based on the established chemical principle of condensing a 1,3-dicarbonyl equivalent with an amidine or urea derivative.[9]

-

Hydrolysis: this compound (1 equivalent) is dissolved in an acidic aqueous solution (e.g., dilute HCl or H₂SO₄) and stirred to facilitate hydrolysis to malondialdehyde. The reaction can be monitored for the disappearance of the starting material.

-

Reagent Addition: The N-C-N synthon (e.g., urea, thiourea, or a guanidine salt, ~1 equivalent) is added to the solution containing the in-situ generated malondialdehyde.

-

Cyclocondensation: The reaction mixture is heated, often to reflux, to drive the cyclization and dehydration steps. The optimal temperature and time depend on the specific substrates used.

-

Neutralization and Isolation: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH or NaHCO₃). The precipitated product is collected by filtration.

-

Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Synthesis of Other Heterocyclic Compounds

The utility of this compound extends beyond pyrazoles and pyrimidines. Its ability to act as a C3 synthon or a vinylation reagent enables the synthesis of other important heterocyclic scaffolds.[1]

A. 3,5-Diformylated 1,4-Dihydropyridines

This compound is used in a multicomponent coupling reaction with amine hydrochlorides and aldehydes to directly synthesize 3,5-diformylated 1,4-dihydropyridines.[3][4] These highly functionalized heterocycles are valuable building blocks in medicinal chemistry.[4]

Caption: Multicomponent synthesis of 1,4-dihydropyridines.

B. Polymethine and Cyanine Dyes

This compound is a crucial intermediate in the production of polymethine and thiadicarbocyanine dyes.[1][3] In these syntheses, it acts as a linker to extend conjugated systems, which is essential for forming the chromophore responsible for the dye's color and optical properties.[1] The reaction often involves condensation with tosylates or coupling with carbazoles.[3]

This compound is an indispensable tool in the arsenal (B13267) of the synthetic organic chemist. Its role as a stable, easy-to-handle precursor for the reactive C3-dicarbonyl synthon, malondialdehyde, provides a reliable and efficient entry point to a diverse range of fundamental heterocyclic systems, including pyrazoles, pyrimidines, and functionalized dihydropyridines. The straightforward reaction pathways and its utility in multicomponent reactions underscore its importance as a versatile building block for applications in pharmaceutical development, materials science, and beyond.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C11H24O4 | CID 67147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound = 96 122-31-6 [sigmaaldrich.com]

- 4. This compound | MDA Precursor | High Purity [benchchem.com]

- 5. 1,1,3,3-Tetramethoxypropane 99 102-52-3 [sigmaaldrich.com]

- 6. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. US20060183948A1 - Process for producing tetraalkoxypropane and derivative thereof - Google Patents [patents.google.com]

- 9. bu.edu.eg [bu.edu.eg]

An In-depth Technical Guide to 1,1,3,3-Tetraethoxypropane: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetraethoxypropane, also known as malonaldehyde bis(diethyl acetal), is a versatile organic compound with significant applications in chemical synthesis and biomedical research.[1] As a stable precursor to malondialdehyde (MDA), it is an indispensable tool for studying lipid peroxidation, a key process in oxidative stress implicated in numerous diseases.[2] Furthermore, its unique chemical structure makes it a valuable building block in the synthesis of a wide range of heterocyclic compounds, including pyrimidines, which are core scaffolds in many pharmaceutical agents.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization and use, and visualizations of key reaction pathways and workflows.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. This data is essential for its safe handling, storage, and application in experimental settings.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₄O₄ | [4] |

| Molecular Weight | 220.31 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 220 °C | [5] |

| Melting Point | -90 °C | [4] |

| Density | 0.919 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.411 | [5] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and ether | [4] |

| Flash Point | 87 °C (190 °F) | [4] |

Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 122-31-6 | [5] |

| EC Number | 204-533-1 | |

| Beilstein Registry Number | 1209619 | |

| PubChem CID | 67147 | |

| SMILES | CCOC(CC(OCC)OCC)OCC | |

| InChI | InChI=1S/C11H24O4/c1-5-12-10(13-6-2)9-11(14-7-3)15-8-4/h10-11H,5-9H2,1-4H3 |

Experimental Protocols

Detailed methodologies for the characterization of this compound and its application in a common biochemical assay are provided below.

Spectroscopic Characterization

¹H NMR Spectroscopy

-

Objective: To obtain a proton nuclear magnetic resonance spectrum for structural confirmation.

-

Instrumentation: A 400 MHz NMR spectrometer.[6]

-

Procedure:

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Record the ¹H NMR spectrum at room temperature.

-

Process the data by applying a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

FTIR Spectroscopy

-

Objective: To identify the functional groups present in this compound.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol (B130326) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a drop of neat this compound directly onto the ATR crystal.

-

Record the IR spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

-

Mass Spectrometry

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Procedure:

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) system.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Analyze the resulting fragments using a mass analyzer (e.g., quadrupole).

-

Record the mass spectrum, noting the molecular ion peak and the major fragment ions.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay is a widely used method for measuring lipid peroxidation by detecting malondialdehyde (MDA). This compound is used as a stable precursor to generate a standard curve for MDA.[7]

-

Materials:

-

This compound

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Hydrochloric acid (HCl)

-

Biological sample (e.g., plasma, tissue homogenate)

-

-

Procedure:

-

Preparation of MDA Standard:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Hydrolyze the stock solution by adding dilute HCl and incubating at room temperature. This converts the this compound to MDA on a 1:1 molar basis.

-

Prepare a series of dilutions from the hydrolyzed stock to create a standard curve.

-

-

Sample Preparation:

-

Mix the biological sample with a solution of TCA to precipitate proteins.

-

Centrifuge the mixture and collect the supernatant.

-

-

Reaction:

-

Add the TBA reagent to the supernatant from the samples and to the MDA standards.

-

Heat the mixture at 95-100 °C for a specified time (e.g., 60 minutes). A pink-colored adduct will form between MDA and TBA.

-

-

Measurement:

-

Cool the samples and measure the absorbance at 532 nm using a spectrophotometer.

-

Quantify the amount of MDA in the biological samples by comparing their absorbance to the standard curve.

-

-

Signaling Pathways and Experimental Workflows

Visual representations of key processes involving this compound are provided below using the DOT language for Graphviz.

Hydrolysis of this compound to Malondialdehyde

The acid-catalyzed hydrolysis of this compound is a crucial first step in its use as an MDA standard.

Experimental Workflow for the TBARS Assay

The following diagram illustrates the key steps in the TBARS assay for measuring lipid peroxidation.

Synthesis of 2-Hydroxypyrimidine (B189755)

This compound serves as a synthetic equivalent of malondialdehyde for the Pinner synthesis of pyrimidines. The reaction with urea (B33335) yields 2-hydroxypyrimidine.

Conclusion

This compound is a chemical of significant utility in both synthetic and analytical chemistry. Its stability and ease of conversion to the reactive species malondialdehyde make it an invaluable standard in the study of oxidative stress. Furthermore, its role as a C3 synthon opens up avenues for the creation of diverse heterocyclic molecules with potential applications in drug discovery and development. The information and protocols provided in this guide are intended to support researchers and scientists in the safe and effective use of this versatile compound.

References

- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of the adducts formed by reaction of malondialdehyde with adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1,1,3,3-Tetramethoxypropane(102-52-3) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

A Comprehensive Technical Guide to the Safe Handling of 1,1,3,3-Tetraethoxypropane in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 1,1,3,3-Tetraethoxypropane (CAS No. 122-31-6), a common reagent in pharmaceutical and dye intermediate synthesis. Adherence to these guidelines is crucial to ensure a safe laboratory environment and mitigate potential hazards.

Chemical and Physical Properties

This compound, also known as Malonaldehyde bis(diethyl acetal), is a colorless to light yellow liquid.[1] It is insoluble in water but soluble in organic solvents like ethanol (B145695) and ether.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄O₄ | [1] |

| Molecular Weight | 220.31 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 220 °C (lit.) | [2][4] |

| Melting Point | -90 °C | [1][2] |

| Density | 0.919 g/mL at 25 °C (lit.) | [2][4] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [4] |

| Water Solubility | Insoluble | [1][2] |

| Refractive Index | n20/D 1.411 (lit.) | [2][4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[5] It is a combustible liquid and is harmful if swallowed.[6][7]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | Category 4 | H227: Combustible liquid |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

Potential Health Effects:

-

Ingestion: Harmful if swallowed. Ingestion may cause irritation of the digestive tract.[1] Swallowing the liquid may lead to aspiration into the lungs, risking chemical pneumonitis.[5] Animal experiments suggest that ingestion of less than 150 grams could be fatal or cause serious health damage.[5]

-

Inhalation: May cause respiratory tract irritation.[1] Vapors can lead to drowsiness, dizziness, narcosis, reduced alertness, loss of reflexes, lack of coordination, and vertigo.[5]

-

Skin Contact: May cause skin irritation.[1] The liquid can degrease the skin, potentially leading to non-allergic contact dermatitis with repeated exposure.[5] Open cuts or abraded skin should not be exposed.[5]

-

Eye Contact: Causes eye irritation.[1] Prolonged contact may lead to inflammation.[5]

Toxicology Data

Table 3: Toxicological Data

| Test | Species | Route | Dose | Result | Reference |

| LD50 | Rat | Oral | 1610 mg/kg | - | [5] |

| LD50 | Mouse | Intraperitoneal | 200 mg/kg | - | [5] |

| Skin Irritation | Rabbit | Dermal | 500 mg/24h | Mild | [5] |

| Eye Irritation | Rabbit | Ocular | 500 mg | - | [5] |

| Eye Irritation | Rabbit | Ocular | 500 mg/24h | Mild | [5] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

Caption: Required PPE for handling this compound.

Engineering Controls and Work Practices

-

Always work in a well-ventilated area, preferably in a certified chemical fume hood.[5][8]

-

Ground and bond containers when transferring material to prevent static discharge.[1][7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][7]

-

Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors.[5]

-

Wash hands thoroughly after handling.[1] Contaminated work clothes should be laundered separately before reuse.[5]

-

Do not eat, drink, or smoke in the laboratory.[5]

Storage Requirements

-

Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[1][5]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5][6]

-

This substance can form peroxides upon exposure to air.[5] Unopened containers can be stored for 18 months. Opened containers should not be stored for more than 12 months.[5] It is recommended to date containers upon receipt and upon opening.[5]

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | First Aid Protocol | Reference |

| Ingestion | If swallowed, do NOT induce vomiting. If vomiting occurs, keep the patient's head low to prevent aspiration. Rinse mouth with water and give plenty of water to drink. Seek immediate medical attention. | [5][6] |

| Inhalation | Remove the individual from the contaminated area to fresh air. If not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention. | [1][6] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. | [1][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][5][6] |

Firefighting Measures

-

Extinguishing Media: Use alcohol-stable foam, dry chemical powder, carbon dioxide, or water spray (for large fires only).[1][5] Do not use a straight stream of water.[1]

-

Firefighting Procedures: Wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][5] Use water spray to cool fire-exposed containers.[1]

-

Hazards: The substance is combustible.[5] Containers may explode when heated.[1] Thermal decomposition can produce toxic fumes of carbon monoxide and carbon dioxide.[5][6]

Accidental Release Measures

The following workflow outlines the procedure for managing a spill of this compound.

Caption: Step-by-step spill response workflow.

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[1]

-

Conditions to Avoid: Heat, flames, sparks, and ignition sources.[1]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[5][6]

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.[1][5]

-

Hazardous Polymerization: Will not occur.[5]

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[5] Do not discharge into sewers or waterways.[5] Dispose of contents and containers to an approved waste disposal plant.

This guide is intended to provide comprehensive safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. This compound(122-31-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound [chembk.com]

- 3. This compound | C11H24O4 | CID 67147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound = 96 122-31-6 [sigmaaldrich.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 122-31-6 | TCI AMERICA [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Preparation of Malondialdehyde (MDA) Standards from 1,1,3,3-Tetraethoxypropane (TEP)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malondialdehyde (MDA) is a highly reactive aldehyde and a major byproduct of lipid peroxidation. Its quantification is a widely accepted method for assessing oxidative stress in biological and pharmaceutical research. Due to the inherent instability of pure MDA, a stable precursor, 1,1,3,3-Tetraethoxypropane (TEP), is commonly used to generate fresh MDA standards.[1][2] Under acidic conditions, TEP undergoes complete hydrolysis to yield one mole of MDA, providing a reliable and reproducible method for creating a standard curve for various assays, most notably the Thiobarbituric Acid Reactive Substances (TBARS) assay.[3][4][5] This document provides a detailed protocol for the preparation of MDA standards from TEP.

Principle of the Method

The preparation of MDA standards from TEP is based on a straightforward acid-catalyzed hydrolysis reaction. TEP (C₁₀H₂₄O₄) is a stable acetal (B89532) of malondialdehyde. In the presence of an acid (e.g., hydrochloric acid or sulfuric acid) and water, the four ethoxy groups are cleaved, leading to the formation of malondialdehyde (MDA) and four molecules of ethanol. This reaction ensures that a known concentration of MDA is freshly available for use as a standard. The acidic conditions required for the hydrolysis are often compatible with, or part of, the subsequent TBARS assay procedure.[1][6]

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for preparing MDA standards.

1. Materials and Reagents

-

This compound (TEP), ≥97% purity

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Ultrapure water (Type I)

-

Calibrated micropipettes and sterile tips

-

Volumetric flasks (e.g., 50 mL, 100 mL)

-

Conical tubes or microcentrifuge tubes

-

Vortex mixer

-

Water bath or heating block (for TBARS assay)

-

Spectrophotometer or microplate reader

2. Preparation of TEP Stock Solution (10 mM)

This stock solution is the starting point for generating MDA standards.

-

Molecular Weight of TEP: 220.3 g/mol

-

Density of TEP: 0.919 g/mL

Procedure:

-

Accurately pipette 25 µL of this compound (TEP).

-

Add the TEP to a 100 mL volumetric flask containing approximately 90 mL of ultrapure water.

-

Bring the volume up to 100 mL with ultrapure water.

-

Mix thoroughly by inversion. This yields a stock solution of approximately 1 mM.[7]

-

Note on an alternative for a 10mM stock: To prepare a 10 mM stock solution, add 242 µL of TEP to a 100 mL volumetric flask and bring it to volume with ultrapure water. Mix thoroughly.

-

-

Store the TEP stock solution at 4°C. It is recommended to prepare this fresh or use within a week for best results.

3. Acid Hydrolysis of TEP to Generate MDA Working Standard (e.g., 20 µM)

This crucial step converts the stable TEP precursor into the active MDA standard.

Procedure:

-

Prepare a 1% (v/v) sulfuric acid solution by adding 1 mL of concentrated H₂SO₄ to 99 mL of ultrapure water. Safety Precaution: Always add acid to water slowly.

-

To prepare a 20 µM MDA working standard, add 1 mL of the 1 mM TEP stock solution to a 50 mL volumetric flask.[7]

-

Add the 1% sulfuric acid solution to the flask to bring the total volume to 50 mL.

-

Mix the solution well and incubate at room temperature for at least 2 hours to ensure complete hydrolysis.[2][7] This hydrolyzed solution is your MDA working standard with a concentration of 20 µM (which is equivalent to 20 nmol/mL).

4. Preparation of Serial Dilutions for Standard Curve

Using the 20 µM MDA working standard, prepare a series of dilutions for generating a standard curve. The final concentrations should fall within the linear range of the assay being used (e.g., TBARS).

Procedure:

-

Label a set of microcentrifuge tubes with the desired final MDA concentrations (e.g., 0, 2.5, 5, 10, 15, 20 µM).

-

Prepare the dilutions as described in the table below, using 1% sulfuric acid as the diluent to maintain consistent pH.

Data Presentation

The following table provides an example of a dilution series prepared from the 20 µM MDA working standard and typical absorbance values that might be obtained in a TBARS assay, which measures the colorimetric product at 532 nm.[8] A new standard curve must be generated for each assay.[8]

Table 1: Example Dilution Series and Expected Absorbance for an MDA Standard Curve

| Tube Label (Final Conc.) | Volume of 20 µM MDA Standard (µL) | Volume of Diluent (1% H₂SO₄) (µL) | Final MDA Concentration (µM) | Example Absorbance at 532 nm |

| Blank | 0 | 1000 | 0 | 0.050 |

| 2.5 µM | 125 | 875 | 2.5 | 0.125 |

| 5 µM | 250 | 750 | 5 | 0.200 |

| 10 µM | 500 | 500 | 10 | 0.350 |

| 15 µM | 750 | 250 | 15 | 0.500 |

| 20 µM | 1000 | 0 | 20 | 0.650 |

Visualizations

The following diagram illustrates the complete workflow for preparing MDA standards from the TEP precursor.

Caption: Workflow for MDA standard preparation from TEP.

Application Notes and Important Considerations

-

Stability: Pure MDA is unstable.[1] The hydrolyzed MDA working standard should be used within the same day for best results. The unhydrolyzed TEP stock solution is more stable but should be stored at 4°C and ideally used within a week.

-

Complete Hydrolysis: Ensure the incubation time for hydrolysis is sufficient. Incomplete hydrolysis of TEP will lead to an underestimation of the MDA concentration and an inaccurate standard curve.[9]

-

Assay Conditions: The pH of the standards should be consistent with the pH of the samples and the requirements of the assay (e.g., TBARS). Using the same acidic diluent for the standard curve as used in the hydrolysis step is recommended.

-

Safety: this compound and concentrated acids are hazardous. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area or fume hood.

-

Application: These MDA standards are primarily used to quantify lipid peroxidation in biological samples such as plasma, serum, tissue homogenates, and cell lysates using the TBARS assay.[10][11] The absorbance of the pink adduct formed between MDA and TBA is measured spectrophotometrically at approximately 532 nm.[8][12]

References

- 1. intimex.cz [intimex.cz]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hydrolysis of 1, 1, 3, 3-tetramethoxypropane and spectrophotometric determination of its product, malondialdehyde [jstage.jst.go.jp]

- 7. Fýrat Týp Dergisi [firattipdergisi.com]

- 8. benchchem.com [benchchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. zellx.de [zellx.de]

- 11. himedialabs.com [himedialabs.com]

- 12. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Lipid Peroxidation using the TBARS Assay with a 1,1,3,3-Tetraethoxypropane Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid peroxidation is a key indicator of oxidative stress, a process implicated in the pathology of numerous diseases and a critical consideration in drug development and toxicology. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used, cost-effective, and straightforward method for measuring lipid peroxidation.[1][2] The assay quantifies malondialdehyde (MDA), a naturally occurring and highly reactive secondary product of lipid peroxidation.[1][3]

This application note provides a detailed protocol for the TBARS assay using 1,1,3,3-Tetraethoxypropane (TEP) as a stable and reliable standard. Pure MDA is chemically unstable, making it difficult to use as a primary standard.[3] TEP, a stable precursor, hydrolyzes under acidic conditions to generate MDA in a stoichiometric manner, providing a reliable method for creating an accurate standard curve for MDA quantification.[4][5]

Principle of the Method

The TBARS assay is based on the reaction of MDA with two molecules of thiobarbituric acid (TBA) under acidic conditions (pH 4) and high temperatures (95-100°C).[2][3][6] This condensation reaction produces a pink-to-red colored chromogen, the MDA-(TBA)₂ adduct, which exhibits a maximum absorbance at approximately 532 nm.[3][6][7] The intensity of this color is directly proportional to the concentration of MDA in the sample.[2][8] Because other aldehydes and biomolecules can also react with TBA, the measurement is referred to as "Thiobarbituric Acid Reactive Substances."[1][6]

Chemical Reaction Pathway

The overall process involves two main stages: the acid-catalyzed hydrolysis of TEP to MDA, followed by the condensation reaction of MDA with TBA.

Caption: Chemical pathway of the TBARS assay using TEP.

Experimental Protocols

This protocol provides a generalized methodology. It is crucial to optimize specific steps for the sample type being analyzed.

I. Required Materials and Reagents

-

Chemicals:

-

This compound (TEP), 97% or higher purity (e.g., Sigma-Aldrich 108383)

-

2-Thiobarbituric Acid (TBA) (e.g., Sigma-Aldrich T5500)

-

Trichloroacetic Acid (TCA) (e.g., Sigma-Aldrich T6399)

-

Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Butylated hydroxytoluene (BHT) (Optional, to prevent further oxidation)

-

Phosphate Buffered Saline (PBS) or RIPA Lysis Buffer

-

-

Equipment:

-

Spectrophotometer or 96-well plate reader capable of measuring absorbance at 532 nm

-

Water bath or heating block capable of maintaining 95-100°C

-

Microcentrifuge

-

Vortex mixer

-

Ice bath

-

1.5 mL microcentrifuge tubes

-

Adjustable pipettes and tips

-

II. Reagent Preparation

-

TBA Reagent (0.8% w/v): Dissolve 0.8 g of TBA in 100 mL of a suitable buffer (e.g., 50% acetic acid or deionized water).[6][8] Gentle heating (37°C) or sonication may be required to fully dissolve the TBA.[9] Prepare this solution fresh before each use.

-

TCA Solution (10% w/v): Dissolve 10 g of TCA in deionized water and bring the final volume to 100 mL. Store at 4°C.

-

MDA Standard Stock Solution (e.g., 1 mM):

-

Prepare a 1% (v/v) sulfuric acid solution or 0.1 M HCl.[4][5][8]

-

To prepare a 1 mM MDA stock, add 25 µL of TEP to 100 mL of 1% sulfuric acid.[4]

-

Incubate the solution for at least 2 hours at room temperature to ensure complete hydrolysis of TEP to MDA.[4][5] This stock solution should be prepared fresh.

-

-

MDA Working Standards: Prepare a series of dilutions from the MDA stock solution using 1% sulfuric acid or the same diluent as the samples. A typical concentration range is 0.625 to 20 µM.[4]

III. Sample Preparation

-

Plasma/Serum: Collect blood with an anticoagulant like EDTA or heparin. Centrifuge to separate plasma.[10] Samples can typically be used directly or after dilution with PBS.

-

Tissue Homogenates:

-

Cell Lysates:

-

Wash cells with cold PBS and resuspend in a suitable lysis buffer.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to remove cellular debris.[12]

-

Collect the supernatant for the assay.

-

IV. TBARS Assay Procedure

-

Protein Precipitation (for biological samples):

-

Add 100 µL of sample (e.g., plasma, tissue supernatant) to a 1.5 mL microcentrifuge tube.

-

Add 200 µL of 10% TCA solution to precipitate proteins.[8]

-

Vortex thoroughly and incubate on ice for 15 minutes.[8][13]

-

Centrifuge at ≥2,200 x g for 15 minutes at 4°C.[13]

-

Carefully transfer 200 µL of the clear supernatant to a new labeled tube. This is the sample for the reaction.

-

-

Reaction Setup:

-

Pipette 200 µL of each MDA working standard into separate, clearly labeled tubes.

-

Pipette 200 µL of the prepared sample supernatants into their respective tubes.

-

Prepare a blank tube containing 200 µL of the same diluent used for the standards (e.g., 1% sulfuric acid).

-

-

Color Development:

-

Measurement:

V. Data Analysis

-

Standard Curve: Subtract the absorbance value of the blank from all standard and sample readings. Plot the corrected absorbance values of the MDA standards (Y-axis) against their corresponding concentrations (X-axis) to generate a standard curve.

-

Calculate MDA Concentration: Use the linear regression equation (y = mx + c) from the standard curve to determine the MDA concentration in your samples.

-

Normalize Results: The final MDA concentration should be normalized to the protein concentration of the original sample (e.g., in nmol/mg protein) or the tissue weight.

Quantitative Data Summary

The following table provides an example of data used to generate a typical MDA standard curve. Actual absorbance values will vary depending on the spectrophotometer and specific assay conditions.

| MDA Concentration (µM) | Absorbance at 532 nm (Corrected) |

| 0 (Blank) | 0.000 |

| 1.25 | 0.085 |

| 2.5 | 0.170 |

| 5.0 | 0.345 |

| 10.0 | 0.680 |

| 20.0 | 1.350 |

Experimental Workflow Diagram

Caption: Workflow for the TBARS assay protocol.

References

- 1. TBARS - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fýrat Týp Dergisi [firattipdergisi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. himedialabs.com [himedialabs.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. nwlifescience.com [nwlifescience.com]

- 12. researchgate.net [researchgate.net]

- 13. diacomp.org [diacomp.org]

Application Notes: 1,1,3,3-Tetraethoxypropane for the Quantification of Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation is a critical indicator of oxidative stress implicated in the pathophysiology of numerous diseases. Malondialdehyde (MDA) is a prominent and stable end-product of lipid peroxidation, making it a widely used biomarker for assessing oxidative damage in biological systems.[1] The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established, simple, and cost-effective colorimetric method for quantifying MDA.[2] This document provides detailed application notes and protocols for the use of 1,1,3,3-tetraethoxypropane (TEP) as a stable precursor for generating a reliable MDA standard curve in the TBARS assay.

Principle of the Method

The TBARS assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperatures.[2] This reaction yields a pink to red chromophoric adduct, the MDA-TBA₂ adduct, which exhibits maximum absorbance at approximately 532 nm.[2] The intensity of the color produced is directly proportional to the concentration of MDA in the sample, allowing for its quantitative determination via spectrophotometry.[2] Since pure MDA is unstable, a stable precursor like this compound (TEP) is hydrolyzed under acidic conditions to generate MDA in a controlled manner for use as a standard.[3][4]

Core Requirements: Data Presentation

A summary of typical concentration ranges for MDA standards prepared from TEP is presented below. These values are indicative and may require optimization depending on the specific experimental conditions and sample types.

| Parameter | Value | Reference(s) |

| Wavelength of Maximum Absorbance (λmax) | 532 nm | [2] |

| Molar Extinction Coefficient (ε) | 1.55 x 10⁵ M⁻¹ cm⁻¹ | [2] |

| Typical Standard Concentration Range | 0.1 - 80 µM | [3][4][5][6] |

| Reaction Temperature | 90 - 100 °C | [2] |

| Reaction Time | 30 - 60 minutes | [7][8] |

Experimental Protocols

Preparation of Malondialdehyde (MDA) Standard from this compound (TEP)

This protocol describes the preparation of an MDA standard solution from a TEP stock.

Materials:

-

This compound (TEP)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Distilled or deionized water

Protocol:

-

Preparation of TEP Stock Solution (e.g., 10 mM):

-

Due to the small volumes required, it is often practical to prepare a stock solution. For example, to prepare a 10 mM stock solution of TEP (MW: 220.3 g/mol ), dissolve an appropriate amount of TEP in ethanol (B145695) or water. Note: TEP is soluble in water.[9]

-

-

Hydrolysis of TEP to MDA:

-

To generate MDA, TEP must be hydrolyzed in an acidic solution. A common method is to dilute the TEP stock solution in dilute acid (e.g., 0.1 M HCl or 1% H₂SO₄).[1][4]

-

For instance, to prepare a 1 mM MDA stock solution, dissolve 25 µL of TEP in 100 ml of water.[4] To prepare a working standard, hydrolyze 1 ml of this TEP stock solution in 50 ml of 1% sulfuric acid and incubate for 2 hours at room temperature.[4] This results in a 20 nmol/ml (20 µM) MDA standard.

-

-

Preparation of Working Standards:

Thiobarbituric Acid Reactive Substances (TBARS) Assay Protocol

This protocol outlines the general procedure for measuring lipid peroxidation in biological samples.

Materials:

-

Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

-